molecular formula C8H8O3S B2633959 5-Ethyl-2-formylthiophene-3-carboxylic acid CAS No. 69442-32-6

5-Ethyl-2-formylthiophene-3-carboxylic acid

Cat. No.: B2633959
CAS No.: 69442-32-6
M. Wt: 184.21
InChI Key: AEDBMWYRAHGWIG-UHFFFAOYSA-N
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Description

5-Ethyl-2-formylthiophene-3-carboxylic acid is an organic compound with the molecular formula C8H8O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-formylthiophene-3-carboxylic acid typically involves the formylation and carboxylation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 2-position. Subsequent carboxylation can be achieved using carbon dioxide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-formylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-2-formylthiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-formylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The formyl and carboxyl groups play a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • 2-Formylthiophene
  • 3-Formylthiophene

Uniqueness

5-Ethyl-2-formylthiophene-3-carboxylic acid is unique due to the presence of both formyl and carboxyl groups on the thiophene ring, along with an ethyl substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-ethyl-2-formylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-2-5-3-6(8(10)11)7(4-9)12-5/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDBMWYRAHGWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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